1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea is an organic compound that features a pyrrolidinone ring and a thiophene ring connected via a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea typically involves the reaction of a pyrrolidinone derivative with a thiophene-containing isocyanate. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, ensuring the process is cost-effective and efficient. This might involve:
- Optimizing reaction conditions for higher yields.
- Using continuous flow reactors for better control over reaction parameters.
- Implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
- Oxidation of the thiophene ring can yield sulfoxides or sulfones.
- Reduction of the pyrrolidinone ring can yield alcohol derivatives.
- Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds may:
- Interact with enzymes or receptors, modulating their activity.
- Affect cellular pathways by binding to specific proteins or nucleic acids.
- Induce changes in cell signaling or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-phenylurea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(1-Methyl-5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan analogs. This can affect its reactivity and biological activity.
Properties
IUPAC Name |
1-(1-methyl-5-oxopyrrolidin-3-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-13-6-7(5-9(13)14)11-10(15)12-8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBJGWBTRGXSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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